molecular formula C13H19N3S B14158180 1-(3-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione CAS No. 685130-99-8

1-(3-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione

Cat. No.: B14158180
CAS No.: 685130-99-8
M. Wt: 249.38 g/mol
InChI Key: SAEIYLNGMCDNQL-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring substituted with a 3-methylphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylphenylamine with propyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted triazinane derivatives

Scientific Research Applications

1-(3-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme function. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one
  • 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one
  • 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one
  • 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one

Uniqueness

1-(3-Methylphenyl)-5-propyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern on the triazinane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

685130-99-8

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

1-(3-methylphenyl)-5-propyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C13H19N3S/c1-3-7-15-9-14-13(17)16(10-15)12-6-4-5-11(2)8-12/h4-6,8H,3,7,9-10H2,1-2H3,(H,14,17)

InChI Key

SAEIYLNGMCDNQL-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=S)N(C1)C2=CC=CC(=C2)C

solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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